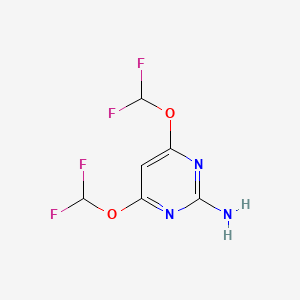

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

CAS Number: 86209-44-1

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of public data specific to this molecule, this guide presents a composite of known properties and extrapolated methodologies based on structurally similar pyrimidine derivatives.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, and an amino group at position 2 of the pyrimidine ring. These structural features, particularly the fluorine moieties, are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

A summary of the available and theoretical physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86209-44-1 | [1][2] |

| Molecular Formula | C₆H₅F₄N₃O₂ | [2] |

| Molecular Weight | 227.12 g/mol | [2] |

| Boiling Point | 337 °C | [2] |

| Density | 1.527 g/cm³ | [2] |

| Flash Point | 157 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A plausible synthetic route is outlined below. This represents a general workflow and would require optimization for this specific target molecule.

General Synthetic Workflow

Experimental Protocol (General, requires optimization):

-

Starting Material: The synthesis would likely commence with 2-amino-4,6-dihydroxypyrimidine.

-

Difluoromethylation: The key step involves the introduction of the difluoromethoxy groups. This is typically achieved by reacting the dihydroxy precursor with a suitable difluoromethylating agent, such as chlorodifluoromethane (freon-22), in the presence of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent (e.g., dioxane, DMF). The reaction is often carried out under pressure and at elevated temperatures.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product would then be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. An available FTIR spectrum can be used for comparison.[3]

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of fluorine atoms often enhances the pharmacological profile of a molecule. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a drug discovery context.

Drug Discovery Workflow

Potential Therapeutic Areas:

Based on the known biological activities of other substituted 2-aminopyrimidines, potential therapeutic applications for derivatives of this compound could include:

-

Oncology: As inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

-

Infectious Diseases: As antimicrobial agents targeting essential enzymes in bacteria or fungi.

-

Inflammatory Diseases: By modulating signaling pathways involved in the inflammatory response.

Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, many 2-aminopyrimidine derivatives are known to function as kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a protein kinase within a cellular signaling cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in various diseases.

Hypothetical Kinase Inhibition Signaling Pathway:

The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

Hypothetical Kinase Inhibition

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutics. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential evaluation based on the well-established chemistry and pharmacology of related pyrimidine derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

2-Amino-4,6-bis(difluoromethoxy)pyrimidine chemical properties

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Introduction

This compound is a fluorinated heterocyclic compound belonging to the aminopyrimidine class. Its unique structure, featuring a pyrimidine core substituted with an amino group and two difluoromethoxy groups, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals and the broader context of aminopyrimidines in drug discovery. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 4,6-bis(difluoromethoxy)pyrimidin-2-amine | [1] |

| Synonyms | 2-Amino-4,6-bis-(difluorometho; 4,6-bis(difluoromethoxy)-2-pyrimidinamine | [1][2] |

| CAS Number | 86209-44-1 | [1][3] |

| Molecular Formula | C₆H₅F₄N₃O₂ | [1] |

| Molecular Weight | 227.12 g/mol | [1] |

| Appearance | White crystal | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 337 °C | [1] |

| Density | 1.527 g/cm³ | [1] |

| Flash Point | 157 °C | [1] |

| Solubility | Insoluble in water; Soluble in toluene, xylene, and other organic solvents. | [3] |

| Storage Temp. | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process starting from common raw materials. While detailed, step-by-step industrial protocols are often proprietary, the general synthetic pathway can be outlined based on available chemical literature.

General Synthesis Pathway

The production of this compound typically involves the reaction of a disodium salt of 4,6-dihydroxy-2-methylthiopyrimidine with a difluoromethylating agent.[3] Key raw materials mentioned in conjunction with its synthesis include 4,6-Dihydroxy-2-methythiopyrimidine, Dichloromethane, and Difluorochloromethane.[1]

A plausible, generalized experimental workflow is visualized below.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol Considerations

-

Reaction Conditions: The synthesis is typically carried out in an organic solvent such as acetonitrile, utilizing a phase transfer catalyst to facilitate the reaction between the salt and the difluoromethylating agent.[3]

-

Purification: After the reaction, the crude product is typically isolated and purified. Given its solubility profile, recrystallization from a suitable organic solvent like toluene or ethyl acetate is a common method for obtaining the final white crystalline product.[3][4]

-

Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis.[5][6]

Applications and Biological Context

The primary documented application of this compound is in the agrochemical industry. However, the broader class of 2-aminopyrimidines is extensively researched in drug discovery for various therapeutic targets.

Agrochemical Intermediate

This compound serves as a key intermediate in the synthesis of sulfonylurea herbicides.[3] Specifically, it is a precursor to fluoxuron-methyl. The structural relationship is depicted in the diagram below.

Caption: Use of the compound as a building block for herbicides.

Potential in Drug Discovery: A Scaffold of Interest

While specific biological activity for this compound is not widely reported, the 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry.[7] Derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer Agents: Targeting kinases such as ABL1.[6]

-

Antiviral and Antibacterial Agents: Showing efficacy against various pathogens.[8][9]

-

CNS and Receptor Modulation: A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been documented as potent and highly selective antagonists for the A1 adenosine receptor (A1AR).[10]

The antagonism of A1AR by related compounds suggests a potential mechanism of action involving the G-protein coupled receptor (GPCR) signaling cascade, which modulates the levels of cyclic adenosine monophosphate (cAMP). A generalized pathway is shown below.

Caption: A1AR signaling pathway targeted by related aminopyrimidines.[10]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CAS # 86209-44-1, this compound, 4,6-Bis(difluoromethoxy)-2-pyrimidinamine - chemBlink [chemblink.com]

- 3. This compound | 86209-44-1 [chemicalbook.com]

- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the chlorination of 2-amino-4,6-dihydroxypyrimidine, followed by a nucleophilic aromatic substitution to introduce the difluoromethoxy moieties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The initial step involves the conversion of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting intermediate, 2-amino-4,6-dichloropyrimidine, then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a difluoromethoxide source to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.[1][2]

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

Sodium bicarbonate solution (5% aqueous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride is prepared.

-

The mixture is stirred and heated to a temperature between 55-65 °C.

-

N,N-dimethylaniline is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 70 °C.

-

After the addition is complete, the reaction mixture is stirred at 65-70 °C for an additional 2-3 hours to ensure complete conversion.

-

The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.

-

The solid is dried under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Step 2: Synthesis of this compound

This proposed procedure is based on general principles of nucleophilic aromatic substitution on chloropyrimidines and methods for introducing the difluoromethoxy group.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluoromethanol (CHF₂OH) and a strong base (e.g., Sodium Hydride)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Equipment:

-

Schlenk flask or oven-dried three-necked round-bottom flask

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, 2-amino-4,6-dichloropyrimidine is dissolved in anhydrous DMF.

-

A source of difluoromethoxide is added. This can be generated in situ by the addition of a strong base (e.g., sodium hydride) to difluoromethanol in DMF, or by using a pre-formed difluoromethoxide salt. Alternatively, a difluorocarbene precursor like sodium chlorodifluoroacetate can be used at elevated temperatures.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Amino-4,6-dichloropyrimidine

| Parameter | Value | Reference |

| Starting Material | 2-amino-4,6-dihydroxypyrimidine | [1] |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | [1] |

| Molar Ratio (POCl₃ : Substrate) | 3.5:1 to 5:1 | [1] |

| Molar Ratio (Base : Substrate) | 1.8:1 to 2.2:1 | [1] |

| Reaction Temperature | 55-70 °C | [1] |

| Reaction Time | 3-5 hours | [1] |

| Typical Yield | 85-95% | [1] |

Table 2: Proposed Reagents and Conditions for the Synthesis of this compound

| Parameter | Proposed Value/Condition | Rationale |

| Starting Material | 2-amino-4,6-dichloropyrimidine | Intermediate from Step 1 |

| Reagents | Sodium difluoromethoxide (NaOCHF₂) or CHF₂OH/NaH | Nucleophile for SNAr |

| Solvent | Anhydrous DMF | Polar aprotic solvent favors SNAr |

| Reaction Temperature | 80-120 °C | To facilitate the substitution reaction |

| Reaction Time | 4-24 hours | Dependent on reaction monitoring |

| Purification | Column Chromatography (Silica Gel) | To isolate the pure product |

Concluding Remarks

This technical guide provides a comprehensive, albeit partially theoretical, pathway for the synthesis of this compound. The first step, the chlorination of 2-amino-4,6-dihydroxypyrimidine, is well-documented and can be performed with high yields. The second step, the difluoromethoxylation, is proposed based on established principles of nucleophilic aromatic substitution and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, to achieve a high yield of the desired product. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale synthesis of this promising fluorinated pyrimidine derivative.

References

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and known biological significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Molecular Structure and Identification

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and two difluoromethoxy groups at the 4- and 6-positions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,6-bis(difluoromethoxy)pyrimidin-2-amine |

| CAS Number | 86209-44-1 |

| Molecular Formula | C₆H₅F₄N₃O₂ |

| Molecular Weight | 227.12 g/mol |

| SMILES | C1=C(OC(F)F)N=C(N=C1N)OC(F)F |

| InChI Key | InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) |

| Synonyms | 2-Amino-4,6-bis-(difluoromethoxy)pyrimidine, 4,6-Bis(difluoromethoxy)-2-pyrimidinamine |

Physicochemical Properties

The compound is a white crystalline solid. Its solubility profile indicates it is insoluble in water but soluble in organic solvents such as toluene and xylene.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 68-70 °C |

| Boiling Point | 337 °C |

| Density | 1.527 g/cm³ |

| Flash Point | 157 °C |

| Storage Temperature | 2-8°C |

Synthesis

A likely precursor for this synthesis is 2-amino-4,6-dihydroxypyrimidine. The difluoromethoxy groups can be introduced by reacting this precursor with a source of difluorocarbene, such as monochlorodifluoromethane (CHClF₂), in the presence of a base and an inert solvent.

Below is a logical workflow for the proposed synthesis.

Hypothetical Experimental Protocol:

Based on a patent for a similar compound (US5071982A), a potential protocol could be as follows:

-

Reaction Setup: In a suitable reactor, 2-amino-4,6-dihydroxypyrimidine is suspended in an inert solvent like dioxane.

-

Addition of Base: A portion of a base, such as sodium hydroxide, is added to the suspension.

-

Introduction of Reagents: The remaining base and monochlorodifluoromethane are simultaneously introduced into the reaction mixture while maintaining a controlled temperature, potentially between 50°C and 80°C.

-

Reaction Monitoring: The reaction is monitored for the formation of the desired product. The reaction may proceed in two stages, with the initial formation of a mono-substituted intermediate followed by the second difluoromethoxylation.

-

Workup: After the reaction is complete, the mixture is worked up to remove inorganic salts and the solvent. This may involve filtration and liquid-liquid extraction.

-

Purification: The crude product is then purified, for instance, by vacuum distillation or recrystallization, to yield the final this compound.

Biological Significance and Applications

Intermediate in Herbicide Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of the sulfonylurea herbicide, fluoxuron-methyl. Sulfonylureas are a class of broad-spectrum herbicides that act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this pathway leads to the cessation of plant cell division and growth, ultimately resulting in the death of the weed.

References

An In-depth Technical Guide on the Core Role of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed examination of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. It is critical to note that this compound is primarily recognized as a chemical intermediate. The scientific literature predominantly focuses on its role in the synthesis of other biologically active molecules rather than its own mechanism of action. Consequently, this guide will first outline the known properties and synthetic utility of this compound and then provide an in-depth analysis of the mechanism of action of its principal derivative, the herbicide primisulfuron-methyl.

This compound: An Intermediate

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups.[1] Its primary documented application is as a key intermediate in the synthesis of sulfonylurea herbicides.[2]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H5F4N3O2 | [1] |

| Molecular Weight | 227.12 g/mol | [1] |

| Appearance | White crystal | [2] |

| Melting Point | 68-70 °C | [2] |

| Solubility | Insoluble in water; soluble in toluene, xylene | [2] |

| CAS Number | 86209-44-1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst in an acetonitrile solvent.[2] Another described method involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with sodium difluoromethoxide.

Role in Herbicide Synthesis

The primary documented use of this compound is as a precursor in the synthesis of primisulfuron-methyl.[3] In this synthesis, it is reacted with an adjacent methoxycarbonyl benzenesulfonyl isocyanate in an acetonitrile solvent.[3]

Mechanism of Action of Primisulfuron-methyl

Primisulfuron-methyl is a selective post-emergence sulfonylurea herbicide.[4][5] Its herbicidal activity stems from the inhibition of a key plant enzyme.

Target and Molecular Mechanism

The molecular target of primisulfuron-methyl is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2][7] By inhibiting ALS, primisulfuron-methyl blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants.[2][6][7]

Signaling Pathway of ALS Inhibition

The inhibition of ALS by primisulfuron-methyl leads to a cascade of events within the plant, ultimately resulting in cell death. The following diagram illustrates this pathway.

Caption: Signaling pathway of primisulfuron-methyl's herbicidal action.

Quantitative Data

| Parameter | Value | Reference |

| Toxicity Class | Category III | [1] |

| Signal Word | CAUTION | [1] |

| Oral LD50 (rats) | >4000 mg/kg | [5] |

| Dermal LD50 (rats) | >2000 mg/kg | [5] |

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of primisulfuron-methyl would typically involve in vitro enzyme assays and whole-plant bioassays.

In Vitro ALS Inhibition Assay (Generalized Protocol)

-

Enzyme Extraction: Extract ALS from a susceptible plant species (e.g., corn).

-

Assay Preparation: Prepare a reaction mixture containing the extracted enzyme, its substrates (e.g., pyruvate), and necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of primisulfuron-methyl to the reaction mixtures.

-

Incubation: Incubate the mixtures at a controlled temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination and Product Measurement: Stop the reaction and quantify the product (acetolactate) using a colorimetric method (e.g., Voges-Proskauer reaction).

-

Data Analysis: Calculate the percentage of enzyme inhibition at each herbicide concentration and determine the IC50 value.

Whole-Plant Bioassay (Generalized Protocol)

-

Plant Cultivation: Grow susceptible weed species in a controlled environment (greenhouse).

-

Herbicide Application: Apply primisulfuron-methyl at various rates to the plants at a specific growth stage.

-

Observation: Monitor the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) over a period of 2-3 weeks.[2]

-

Data Collection: At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight.

-

Data Analysis: Determine the dose-response curve and calculate the GR50 (the dose required to reduce plant growth by 50%).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a potential herbicide's mechanism of action.

Caption: Generalized experimental workflow for herbicide mechanism of action studies.

Conclusion

While this compound is a crucial building block in the synthesis of the herbicide primisulfuron-methyl, there is no available scientific literature detailing its own intrinsic biological mechanism of action. The herbicidal activity of primisulfuron-methyl is well-characterized and results from the specific inhibition of the plant enzyme acetolactate synthase, leading to the disruption of branched-chain amino acid synthesis and subsequent plant death. Future research could explore the potential for other biological activities of this compound and its derivatives.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. CN1436463A - Synthesis process of primisulfuron-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 4. extoxnet.orst.edu [extoxnet.orst.edu]

- 5. Primisulfuron-methyl [drugfuture.com]

- 6. Primisulfuron | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 7. Primisulfuron - Wikipedia [en.wikipedia.org]

Uncharted Territory: The Biological Activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Remains Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the current understanding of the biological activity of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. Despite the broad interest in substituted pyrimidines within medicinal chemistry, this specific compound has not been the subject of published research detailing its biological effects, mechanism of action, or potential therapeutic applications.

While the pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents, the introduction of difluoromethoxy groups at the 4 and 6 positions of a 2-aminopyrimidine core represents a unique chemical space that has yet to be explored. Searches for quantitative data such as IC50, EC50, or Ki values, as well as detailed experimental protocols and associated signaling pathways for this compound, have yielded no specific results.

The broader class of 2-aminopyrimidine derivatives has been extensively studied. For instance, various analogs have shown potent activity as inhibitors of kinases, dihydrofolate reductase, and other enzymes. However, the specific contribution of the bis(difluoromethoxy) substitution pattern to the biological profile of the 2-aminopyrimidine core is unknown. The electron-withdrawing nature of the difluoromethoxy groups would significantly alter the electronic properties of the pyrimidine ring compared to more common substituents like methoxy or chloro groups, suggesting that this compound could possess novel biological activities.

The absence of data highlights a potential area for future research. The synthesis and subsequent biological screening of this compound could uncover new pharmacological properties. Researchers in drug discovery may find this compound to be a novel starting point for the development of new therapeutic agents.

Due to the lack of available information, this guide cannot provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits foundational research to elucidate the biological role of this intriguing, yet uncharacterized, molecule.

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated organic compound with applications in agrochemical synthesis. This document collates available information on its chemical properties, synthesis, and characterization. Due to a lack of extensive public-domain data, a plausible synthetic pathway is proposed based on established chemical principles and related literature. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar fluorinated pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine molecule. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of difluoromethoxy (-OCF₂H) groups can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is primarily documented as an intermediate in the synthesis of the sulfonylurea herbicide, fluoxuron-methyl[1]. While its direct application in drug development is not currently established in publicly available literature, its structural motifs are of interest to medicinal chemists.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 86209-44-1 | [1] |

| Molecular Formula | C₆H₅F₄N₃O₂ | |

| Molecular Weight | 227.12 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Solubility | Insoluble in water; Soluble in toluene, xylene, and other organic solvents | [1] |

| Boiling Point (est.) | ~337.0 °C at 760 mmHg | |

| Density (est.) | ~1.53 g/cm³ | |

| Flash Point (est.) | ~157.6 °C |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of 2-amino-4,6-dihydroxypyrimidine, which is then chlorinated to yield 2-amino-4,6-dichloropyrimidine. The final step involves a nucleophilic substitution of the chloro groups with difluoromethoxide.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Materials: Guanidine hydrochloride, sodium ethoxide (NaOEt), absolute ethanol (EtOH), diethyl malonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add guanidine hydrochloride and stir until dissolved.

-

Add diethyl malonate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

-

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

-

Materials: 2-Amino-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, place 2-amino-4,6-dihydroxypyrimidine.

-

Carefully add phosphorus oxychloride to the flask.

-

Slowly add N,N-dimethylaniline to the mixture while keeping the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

-

Step 3: Synthesis of this compound

-

Materials: 2-Amino-4,6-dichloropyrimidine, sodium hydride (NaH), dimethylformamide (DMF), chlorodifluoromethane (CHF₂Cl).

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension in an ice bath and bubble chlorodifluoromethane gas through the mixture to generate the difluoromethoxide reagent in situ.

-

Add a solution of 2-amino-4,6-dichloropyrimidine in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Purification and Characterization

The final product would be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | A triplet in the region of 6.5-7.5 ppm corresponding to the proton of the -OCF₂H group (due to coupling with two fluorine atoms). Signals for the amino protons and the pyrimidine ring proton. |

| ¹⁹F NMR | A doublet in the region of -70 to -90 ppm corresponding to the two fluorine atoms of the -OCF₂H group (due to coupling with the proton). |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring and a triplet for the carbon of the -OCF₂H group (due to coupling with two fluorine atoms). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (227.12 g/mol ). |

| FTIR Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C-F stretching, C-O-C stretching, and aromatic C-H and C=N stretching. |

Biological Activity and Applications in Drug Development

Based on available literature, this compound is primarily utilized as a chemical intermediate in the synthesis of herbicides. There is currently no publicly available research detailing its evaluation for pharmaceutical applications, its mechanism of action in biological systems, or its interaction with any specific signaling pathways in the context of drug development.

The workflow for evaluating a novel compound like this for potential therapeutic use would typically follow the pathway outlined below.

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

This compound is a fluorinated pyrimidine derivative with established use in the agrochemical industry. While its direct application in medicine has not been reported, its synthesis and the incorporation of difluoromethoxy groups are of significant interest in medicinal chemistry. This guide has provided a comprehensive summary of its known properties and a plausible, detailed synthetic route to encourage further research into this and related compounds. Future investigations could explore its potential as a scaffold for novel therapeutic agents.

References

An In-depth Technical Guide to 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

IUPAC Name: 4,6-bis(difluoromethoxy)pyrimidin-2-amine

This technical guide provides a comprehensive overview of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a proposed synthetic route, and its potential applications based on the known biological activities of related pyrimidine derivatives.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, and an amino group at position 2 of the pyrimidine ring. These structural features, particularly the fluorine-containing moieties, can significantly influence the compound's physicochemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value | Source |

| CAS Number | 86209-44-1 | [1] |

| Molecular Formula | C₆H₅F₄N₃O₂ | [1] |

| Molecular Weight | 227.12 g/mol | [1] |

| Boiling Point | 337 °C | [2] |

| Density | 1.527 g/cm³ | [2] |

| Flash Point | 157 °C | [2] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified |

Spectroscopic Data:

-

FTIR Spectrum: An FTIR spectrum is available on SpectraBase.[3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of a closely related precursor, 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine.[4]

Proposed Synthetic Pathway:

The synthesis could potentially proceed in two main steps:

-

Synthesis of a 2-substituted precursor: A suitable starting material, such as 2-amino-4,6-dihydroxypyrimidine, could be reacted with a difluoromethylating agent to introduce the difluoromethoxy groups. Alternatively, a precursor like 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine could be synthesized as described in the literature.[4]

-

Introduction of the 2-amino group: The 2-substituted precursor could then be converted to the final product. For instance, a 2-methylthio group can be displaced by an amino group through nucleophilic aromatic substitution.

General Experimental Workflow for Chemical Synthesis:

Below is a generalized workflow that would be typical for the synthesis and characterization of such a compound.

Caption: A general experimental workflow for the synthesis, purification, and characterization of a chemical compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not available, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, suggesting potential areas of investigation for this compound.

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[5][6] For example, some 2-aminopyrimidine derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[5]

-

Infectious Diseases: The pyrimidine core is present in several antimicrobial agents. The potential of pyrimidine derivatives as antimalarial agents has also been explored.[7]

-

Inflammatory Diseases: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting p38α mitogen-activated protein kinase.[6]

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. A generalized representation of a kinase inhibition pathway, a common mechanism for pyrimidine-based drugs, is shown below.

Caption: Generalized diagram of a kinase signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Conclusion

This compound is a fluorinated pyrimidine derivative with potential for applications in drug discovery and development. While specific experimental and biological data for this compound are limited in the public domain, its structural features and the known activities of related pyrimidines suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and pharmacological profile. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this and similar fluorinated heterocyclic compounds.

References

- 1. 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | C6H5F4N3O2 | CID 13491823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 86209-44-1,this compound | lookchem [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. usbio.net [usbio.net]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a key intermediate in the synthesis of various compounds, notably in the agrochemical industry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data and experimental methodologies.

Core Physical and Chemical Properties

This compound, with the CAS Number 86209-44-1, is a pyrimidine derivative characterized by the presence of an amino group and two difluoromethoxy substituents.[1] These structural features impart specific physical and chemical characteristics that are crucial for its handling, storage, and application in further chemical reactions.

Data Presentation

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value |

| Molecular Formula | C₆H₅F₄N₃O₂ |

| Molecular Weight | 227.12 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 68-70 °C |

| Boiling Point | 337 °C[1][2] |

| Density | 1.527 g/cm³[1][2] |

| Flash Point | 157 °C[1][2] |

| Vapor Pressure | 0.0248 mmHg at 25 °C[1] |

| Refractive Index | 1.428[1] |

| Solubility | Insoluble in water; Soluble in toluene, xylene and other organic solvents. |

| Storage Temperature | 2-8 °C[1][2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline solid is finely powdered.

-

The powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

The boiling point is determined using a small-scale method suitable for the available quantity of the substance.

Procedure:

-

A small amount of the liquid sample (if melted) is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

The bath is heated slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Gas Pycnometry)

For a solid powder, gas pycnometry provides an accurate measurement of density by determining the volume of the solid material, excluding any pore volume.

Procedure:

-

A known weight of the this compound powder is placed in the sample chamber of the gas pycnometer.

-

The system is purged with a non-reactive gas, typically helium, to remove any adsorbed gases from the sample surface.

-

A known quantity of the gas is introduced into the sample chamber, and the pressure is measured.

-

The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.

-

Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample is calculated.

-

The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed to understand the compound's polarity and select appropriate solvents for reactions and purification.

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, toluene, xylene) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble."

Mandatory Visualization

As this compound is primarily an intermediate in chemical synthesis, a diagram illustrating a typical quality control workflow is more pertinent than a biological signaling pathway. This workflow ensures the identity, purity, and quality of the intermediate before its use in subsequent manufacturing steps.

Caption: Quality Control Workflow for a Chemical Intermediate.

References

2-Amino-4,6-bis(difluoromethoxy)pyrimidine potential research applications

An In-depth Technical Guide on the Potential Research Applications of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold" in drug discovery. Concurrently, the introduction of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the potential research applications of a unique molecule combining these features: This compound .

While direct research on this specific compound is not yet widely published, this document extrapolates its potential applications based on the known properties of the difluoromethoxy (-OCHF₂) group and the extensive biological activities of structurally related 2-aminopyrimidine derivatives. This guide aims to provide a solid rationale and practical experimental frameworks for researchers interested in exploring its therapeutic potential.

Core Compound Details

Basic identifiers for this compound are provided below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 86209-44-1 |

| Molecular Formula | C₆H₅F₄N₃O₂ |

| Molecular Weight | 227.12 g/mol |

| Synonym | 4,6-Bis(difluoromethoxy)-2-pyrimidinamine |

The Difluoromethoxy Group: A Key to Enhanced Properties

The difluoromethoxy (-OCHF₂) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH).[3][4] Its unique electronic properties can significantly enhance a molecule's drug-like characteristics.

| Physicochemical Property | Description |

| Metabolic Stability | The C-F bonds are stronger than C-H bonds, making the -OCHF₂ group resistant to oxidative metabolism (e.g., O-demethylation), which can lead to a longer plasma half-life.[4] |

| Lipophilicity | The -OCHF₂ group increases lipophilicity, which can improve membrane permeability and bioavailability. It is considered a "lipophilic hydrogen bond donor".[3][5] |

| Hydrogen Bonding Capability | Unlike the trifluoromethoxy (-OCF₃) group, the -OCHF₂ group retains a polarized C-H bond that can act as a weak hydrogen bond donor, potentially enhancing target binding affinity.[3][5] |

| Conformational Effects | The steric and electronic nature of the -OCHF₂ group can influence the molecule's conformation, locking it into a more bioactive shape for a specific target. |

| Bioisosterism | It serves as a bioisostere for hydroxyl, thiol, and amine functionalities, allowing for fine-tuning of a compound's properties while maintaining key interactions.[3] |

Postulated Synthetic Pathway

Experimental Protocol: General Synthesis of 2-Amino-4,6-dichloropyrimidine (Precursor)

This protocol is adapted from established procedures for the chlorination of 2-amino-4,6-dihydroxypyrimidine.[7]

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride (POCl₃, ~3.5 eq) and 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

-

Heating: Heat the mixture to approximately 60°C.

-

Addition of Base: Slowly add N,N-dimethylaniline (~2.0 eq) over several hours while maintaining the temperature between 60-70°C.

-

Reaction Monitoring: Stir the mixture for an additional hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pump the reaction mixture into a separate vessel containing water, with cooling. The product will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with water to remove impurities, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Potential Research Applications & Experimental Frameworks

The true potential of this compound lies in the diverse biological activities demonstrated by its structural analogs. Below are several promising avenues for research, complete with hypothetical mechanisms and detailed experimental protocols.

As a Kinase Inhibitor for Oncology

Rationale: 2-Amino-4,6-diarylpyrimidine derivatives have shown significant inhibitory activity against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[9] The 2-aminopyrimidine core is a common scaffold in many FDA-approved kinase inhibitors (e.g., Imatinib). The difluoromethoxy groups could enhance binding affinity and improve the pharmacokinetic profile compared to existing inhibitors.

This protocol provides a general method for assessing inhibitory activity against a target kinase.[10]

-

Reagents: Recombinant ABL1 kinase, kinase-specific peptide substrate, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the ABL1 enzyme, and the specific substrate.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent. This reagent converts the ADP generated into a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis. A known inhibitor (e.g., Imatinib) should be used as a positive control.

As an Anti-inflammatory Agent via Nitric Oxide Inhibition

Rationale: 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO) in immune-activated macrophages.[8] Overproduction of NO is a hallmark of chronic inflammation. The electron-withdrawing nature of the difluoromethoxy groups could modulate the electronic properties of the pyrimidine ring, potentially leading to potent inhibition of inducible nitric oxide synthase (iNOS).

This protocol is based on the Griess assay for measuring nitrite, a stable metabolite of NO.[11][12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control. A parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.

Summary of Biological Activities of Related Compounds

To provide a broader context for potential research, the following table summarizes the documented biological activities of various 2-aminopyrimidine derivatives.

| Compound Class | Biological Activity | Target(s) | IC₅₀ Values / Potency |

| 2-Amino-4,6-diarylpyrimidines[9] | Anti-cancer (Chronic Myeloid Leukemia) | ABL1 Tyrosine Kinase | Lead compounds show IC₅₀ values of 8.77 µM (K562 cells) and 3.35 µM (ABL1 kinase). |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine[8] | Anti-inflammatory | Nitric Oxide Production | IC₅₀ of 2 µM for NO inhibition in mouse peritoneal cells. |

| 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles[13] | A₁ Adenosine Receptor Antagonism | A₁AR | High potency and selectivity for the A₁ adenosine receptor. |

| Substituted 2-Aminopyrimidines[14] | β-Glucuronidase Inhibition | β-Glucuronidase | Lead compound showed an IC₅₀ of 2.8 µM, significantly more potent than the standard (45.75 µM). |

| 2-Amino-4,6-diarylpyrimidines[15] | Anti-diabetic | α-glucosidase & α-amylase | Dual inhibitors with IC₅₀ values as low as 0.087 µM for α-glucosidase and 0.189 µM for α-amylase. |

Conclusion

While this compound remains an under-explored molecule, its structural features—a proven biologically active 2-aminopyrimidine core and two strategically placed difluoromethoxy groups—make it a highly compelling candidate for drug discovery and development. The physicochemical advantages conferred by the -OCHF₂ moieties, such as enhanced metabolic stability and unique hydrogen bonding capabilities, suggest that this compound could offer superior properties compared to its non-fluorinated or methoxylated analogs. The potential applications in oncology and inflammatory diseases are particularly promising, given the strong evidence from related structures. The experimental frameworks provided in this guide offer a clear path for researchers to begin systematically investigating the therapeutic potential of this novel chemical entity.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, a novel fluorinated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of difluoromethoxy groups can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this compound a valuable target for further investigation. The following protocol is based on a two-step synthetic route commencing from readily available starting materials.

I. Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the well-established chlorination of 2-amino-4,6-dihydroxypyrimidine to yield the key intermediate, 2-amino-4,6-dichloropyrimidine. The subsequent and more challenging step is the nucleophilic aromatic substitution (SNAr) of the chloro groups with a difluoromethoxide equivalent to afford the target compound.

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, including the presence of difluoromethoxy groups, which can significantly influence its physicochemical and pharmacological properties. The following protocols and data are intended to serve as a comprehensive guide for the characterization of this molecule.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible literature, the following tables present predicted NMR spectral data. These predictions are based on computational models and analysis of structurally similar compounds. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | - |

| H-5 | ~6.0 - 6.2 | Singlet | - |

| -OCHF₂ | ~6.8 - 7.2 | Triplet | ~73 |

Note: The chemical shift of the amino protons (-NH₂) can be highly variable and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| C2 | ~163 | Singlet | - |

| C4, C6 | ~160 | Triplet | ~25 |

| C5 | ~85 | Singlet | - |

| -OC HF₂ | ~115 | Triplet | ~260 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| -OCHF ₂ | ~-80 to -85 | Doublet | ~73 |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for this compound. These should be adapted based on the specific instrumentation and experimental goals.

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Protocol 2: Acquisition of NMR Spectra

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans are typically sufficient.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans.

-

Spectral Width (SW): A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks to determine the relative ratios of nuclei.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

-

Visualization of a Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from 2-amino-4,6-dihydroxypyrimidine. This is a hypothetical pathway based on known chemical transformations.

Caption: Proposed synthesis of this compound.

Application Note: Mass Spectrometry Analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of some sulfonylurea herbicides.[1] Accurate mass determination and structural elucidation are critical for quality control and metabolic studies. This application note outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the characterization of this compound. Expected fragmentation patterns are also discussed to aid in structural confirmation.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities and are common scaffolds in medicinal chemistry and drug discovery.[2][3] The introduction of fluorinated substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability and binding affinity of these molecules to their biological targets.[2] this compound is a notable intermediate in the production of certain herbicides.[1] Mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique for the identification and quantification of such compounds.[2][4] This protocol details a robust method for the analysis of this compound.

Experimental Protocol

A detailed methodology for the analysis of this compound is provided below. This protocol is based on established methods for the analysis of similar pyrimidine derivatives.[2]

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

| Collision Energy | 10-30 eV (for MS/MS) |

| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound

| Analyte | Molecular Formula | Exact Mass (monoisotopic) | Expected [M+H]⁺ |

| This compound | C₆H₅F₄N₃O₂ | 227.0321 | 228.0399 |

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]⁺

The fragmentation of pyrimidine-based compounds can provide valuable structural information.[5] For this compound, the protonated molecule ([M+H]⁺) is expected to be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following fragment ions.

| m/z (predicted) | Proposed Structure/Loss |

| 177.03 | Loss of CHF₂ (difluoromethyl radical) and subsequent rearrangement |

| 161.02 | Loss of OCHF₂ (difluoromethoxy group) |

| 145.02 | Loss of two CHF₂ groups |

| 111.04 | Fragmentation of the pyrimidine ring |

| 95.03 | Further fragmentation of the pyrimidine ring |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the mass spectrometry analysis and a conceptual representation of a potential signaling pathway investigation where this compound might be involved.

Caption: Workflow for the LC-MS/MS analysis of this compound.

Caption: Conceptual diagram of a potential signaling pathway interaction.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometer settings, allows for the reliable identification and characterization of this compound. The predicted fragmentation data serves as a valuable reference for structural confirmation in research, drug development, and quality control applications.

References

Application Note and Protocol: Determination of the Solubility of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of the solubility of this compound in various solvents is crucial for its application in drug discovery and development, including for processes such as reaction optimization, purification, formulation, and in vitro/in vivo screening. This document provides a detailed protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of solvents is not extensively published. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format allows for clear and consistent recording and comparison of solubility measurements.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis (e.g., HPLC, UV-Vis) | Notes |

| Water | 25 | ||||

| PBS (pH 7.4) | 25 | ||||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetonitrile | 25 | ||||

| Acetone | 25 | ||||

| Dichloromethane | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Toluene | 25 | ||||

| n-Hexane | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Dimethylformamide (DMF) | 25 |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in a given solvent.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-